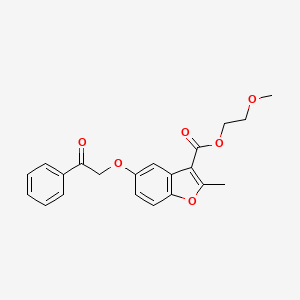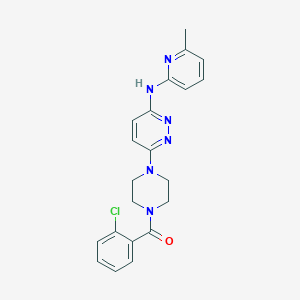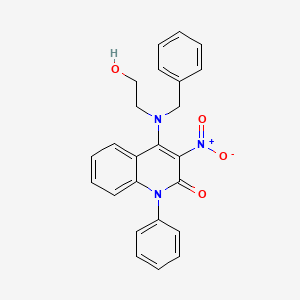
4-(benzyl(2-hydroxyethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Benzyl(2-hydroxyethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzyl(2-hydroxyethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Substitution Reactions: The benzyl and hydroxyethyl groups can be introduced through nucleophilic substitution reactions. For instance, benzyl chloride and 2-chloroethanol can be used as alkylating agents in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques like crystallization and chromatography to ensure high purity of the final product.
化学反应分析
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form a carboxylic acid derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be replaced by other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acetic acid.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: 4-(benzyl(2-carboxyethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one.
Reduction: 4-(benzyl(2-hydroxyethyl)amino)-3-amino-1-phenylquinolin-2(1H)-one.
Substitution: Various alkyl or aryl derivatives depending on the substituent used.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound could be investigated for similar activities, particularly due to the presence of the nitro group, which is known to enhance biological activity.
Medicine
In medicine, this compound could be explored for its potential as a therapeutic agent. Quinoline derivatives have been used in the treatment of malaria, cancer, and bacterial infections. The specific substitutions on this compound might offer unique interactions with biological targets.
Industry
Industrially, this compound could be used in the development of new materials, such as dyes and pigments, due to its aromatic structure and potential for various chemical modifications.
作用机制
The mechanism of action of 4-(benzyl(2-hydroxyethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one would depend on its specific application. Generally, quinoline derivatives exert their effects by interacting with DNA, enzymes, or cellular receptors. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, while the hydroxyethyl and benzyl groups might enhance binding affinity to specific molecular targets.
相似化合物的比较
Similar Compounds
4-(Benzylamino)-3-nitroquinoline: Lacks the hydroxyethyl group, which might reduce its solubility and biological activity.
4-(2-Hydroxyethylamino)-3-nitroquinoline: Lacks the benzyl group, potentially affecting its binding properties and overall activity.
3-Nitro-1-phenylquinolin-2(1H)-one: Lacks both the benzyl and hydroxyethyl groups, which could significantly alter its chemical and biological properties.
Uniqueness
The combination of benzyl, hydroxyethyl, nitro, and phenyl groups in 4-(benzyl(2-hydroxyethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one makes it unique. This specific arrangement of functional groups can lead to distinct chemical reactivity and biological activity, setting it apart from other quinoline derivatives.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
4-[benzyl(2-hydroxyethyl)amino]-3-nitro-1-phenylquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c28-16-15-25(17-18-9-3-1-4-10-18)22-20-13-7-8-14-21(20)26(19-11-5-2-6-12-19)24(29)23(22)27(30)31/h1-14,28H,15-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCSUXYCDABGED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCO)C2=C(C(=O)N(C3=CC=CC=C32)C4=CC=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
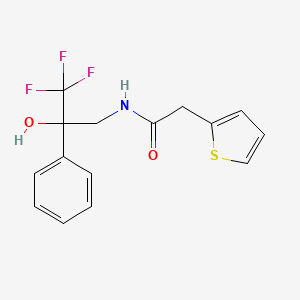
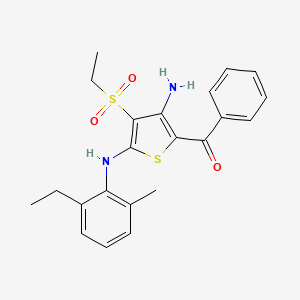


![Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride](/img/new.no-structure.jpg)
![1-(3-Chlorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2634993.png)
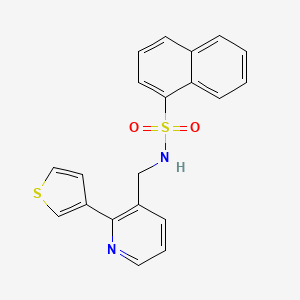
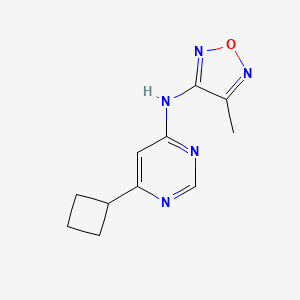
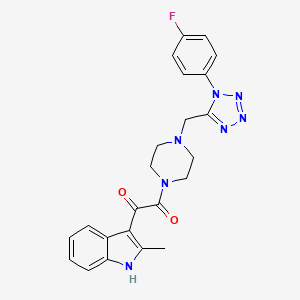
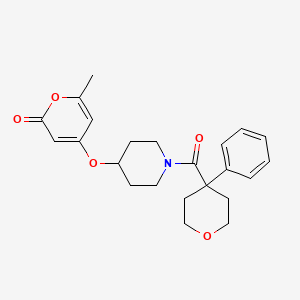
![1-{2-[(2-Chloro-4-fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B2635004.png)

